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Compound of Interest

Compound Name: Filic-3-en-25-al

Cat. No.: B593578 Get Quote

Disclaimer: Direct experimental spectral data for "Filic-3-en-25-al" is not readily available in

surveyed scientific literature and databases. This guide, therefore, presents a hypothetical but

scientifically grounded spectral dataset based on the analysis of structurally similar

compounds, particularly triterpenoids with a filicane (fernane) skeleton and those bearing

aldehyde functionalities. The presented data serves as a predictive framework for researchers

and drug development professionals.

The hypothetical structure of Filic-3-en-25-al is based on its nomenclature, suggesting a

pentacyclic triterpenoid of the filicane class, featuring a double bond at the C-3 position and an

aldehyde group at C-25.

Hypothetical Spectral Data
The following tables summarize the predicted spectral data for Filic-3-en-25-al.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Filic-3-en-25-al (in CDCl₃, 500 MHz)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~5.40 br s

H-25 ~9.80 s

Methyls ~0.80 - 1.20 s, d

Methylene/Methine ~1.00 - 2.50 m

Table 2: Predicted ¹³C NMR Spectral Data for Filic-3-en-25-al (in CDCl₃, 125 MHz)

Carbon Predicted Chemical Shift (δ, ppm)

C-3 ~121.0

C-4 ~142.0

C-25 ~205.0

Quaternary C ~35.0 - 50.0

Methine CH ~45.0 - 60.0

Methylene CH₂ ~18.0 - 40.0

Methyl CH₃ ~15.0 - 30.0

Mass Spectrometry (MS)
Molecular Ion (M⁺): Predicted at m/z ≈ 438.35, corresponding to the molecular formula

C₃₀H₄₆O.

Key Fragmentation Patterns: The mass spectrum of pentacyclic triterpenoids is often

characterized by specific fragmentation patterns.[1] A retro-Diels-Alder cleavage of the C ring

is a common fragmentation pathway for unsaturated pentacyclic triterpenoids.[1] The loss of

the aldehyde group (CHO) or related fragments is also expected.

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for Filic-3-en-25-al

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H (aldehyde) ~2820 and ~2720 Medium

C=O (aldehyde) ~1725 - 1705 Strong

C=C (alkene) ~1650 Medium

C-H (alkane) ~2960 - 2850 Strong

Experimental Protocols
The acquisition of spectral data for a novel triterpenoid like Filic-3-en-25-al would follow

established methodologies for natural product characterization.

Sample Preparation
The isolated and purified compound is dissolved in an appropriate deuterated solvent for NMR

analysis (e.g., CDCl₃, C₅D₅N). For MS analysis, the sample is typically dissolved in a volatile

solvent like methanol or acetonitrile. IR spectroscopy can be performed on the solid sample

using a KBr pellet or as a thin film.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or

higher).[2] A standard suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is

essential for the complete assignment of proton and carbon signals and to establish the

connectivity of the molecule.[2]

Mass Spectrometry
High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization

(ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF)

or Orbitrap mass analyzer, is used to determine the accurate mass and elemental composition

of the molecular ion.[1] Tandem MS (MS/MS) experiments are conducted to induce

fragmentation and elucidate the structure of the molecule.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b593578?utm_src=pdf-body
https://www.benchchem.com/product/b593578?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/3/959
https://www.mdpi.com/1420-3049/27/3/959
https://www.mdpi.com/1420-3049/22/6/912
https://www.mdpi.com/1420-3049/22/6/912
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The sample is prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl). The spectrum

is recorded over the mid-IR range (typically 4000-400 cm⁻¹) to identify the functional groups

present in the molecule.[2]

Visualizations
The following diagrams illustrate the general workflow for spectral analysis and the hypothetical

structure and fragmentation of Filic-3-en-25-al.
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Caption: Workflow for the spectroscopic analysis of a novel natural product.
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Hypothetical Structure and MS Fragmentation of Filic-3-en-25-al
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Caption: Hypothetical structure and key MS fragmentation of Filic-3-en-25-al.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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